

Solubility of 3-Methyl-5-phenylisoxazole-4-carboxylic acid in organic solvents

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Compound of Interest

Compound Name: 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B091636

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An In-depth Technical Guide to the Solubility of **3-Methyl-5-phenylisoxazole-4-carboxylic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for process development, formulation, and purification. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed experimental protocols for its quantitative determination, and a framework for data presentation. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide equips researchers with the necessary theoretical background and practical methodologies to generate this crucial information.

Introduction to 3-Methyl-5-phenylisoxazole-4-carboxylic acid

3-Methyl-5-phenylisoxazole-4-carboxylic acid is an organic compound characterized by a central isoxazole ring substituted with methyl, phenyl, and carboxylic acid functional groups.

Chemical Structure:

- IUPAC Name: **3-methyl-5-phenylisoxazole-4-carboxylic acid**[1]
- CAS Number: 17153-21-8[1]
- Molecular Formula: C₁₁H₉NO₃[1]
- Molecular Weight: 203.19 g/mol
- Physical Form: Solid[1]
- Melting Point: 189°C[1]
- Boiling Point: 362.1°C at 760 mmHg[1]

The presence of both a polar carboxylic acid group and non-polar phenyl and methyl groups suggests a nuanced solubility profile that will be highly dependent on the choice of solvent.

Theoretical Solubility Profile

The solubility of **3-Methyl-5-phenylisoxazole-4-carboxylic acid** is governed by the principle of "like dissolves like". The molecule's distinct functional groups will dictate its interaction with different solvents.

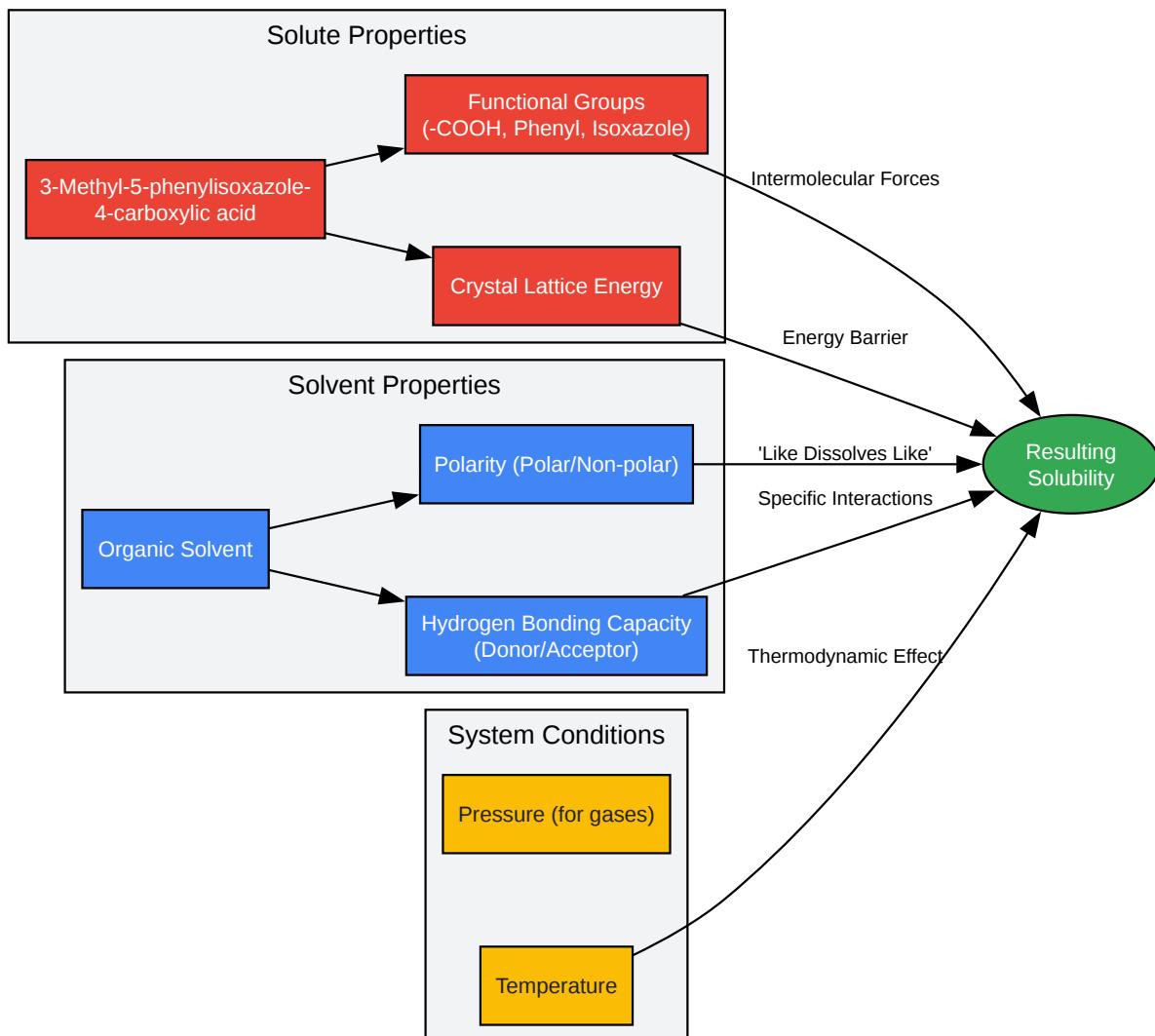
- Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and other solvents capable of hydrogen bonding.
- Phenyl Group (-C₆H₅): This large, non-polar aromatic ring contributes to the molecule's hydrophobicity. It will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.
- Isoxazole Ring: The isoxazole ring itself is a polar heterocyclic system due to the presence of nitrogen and oxygen atoms.[2] This polarity contributes to its solubility in polar solvents.[2]

Expected Solubility Trends:

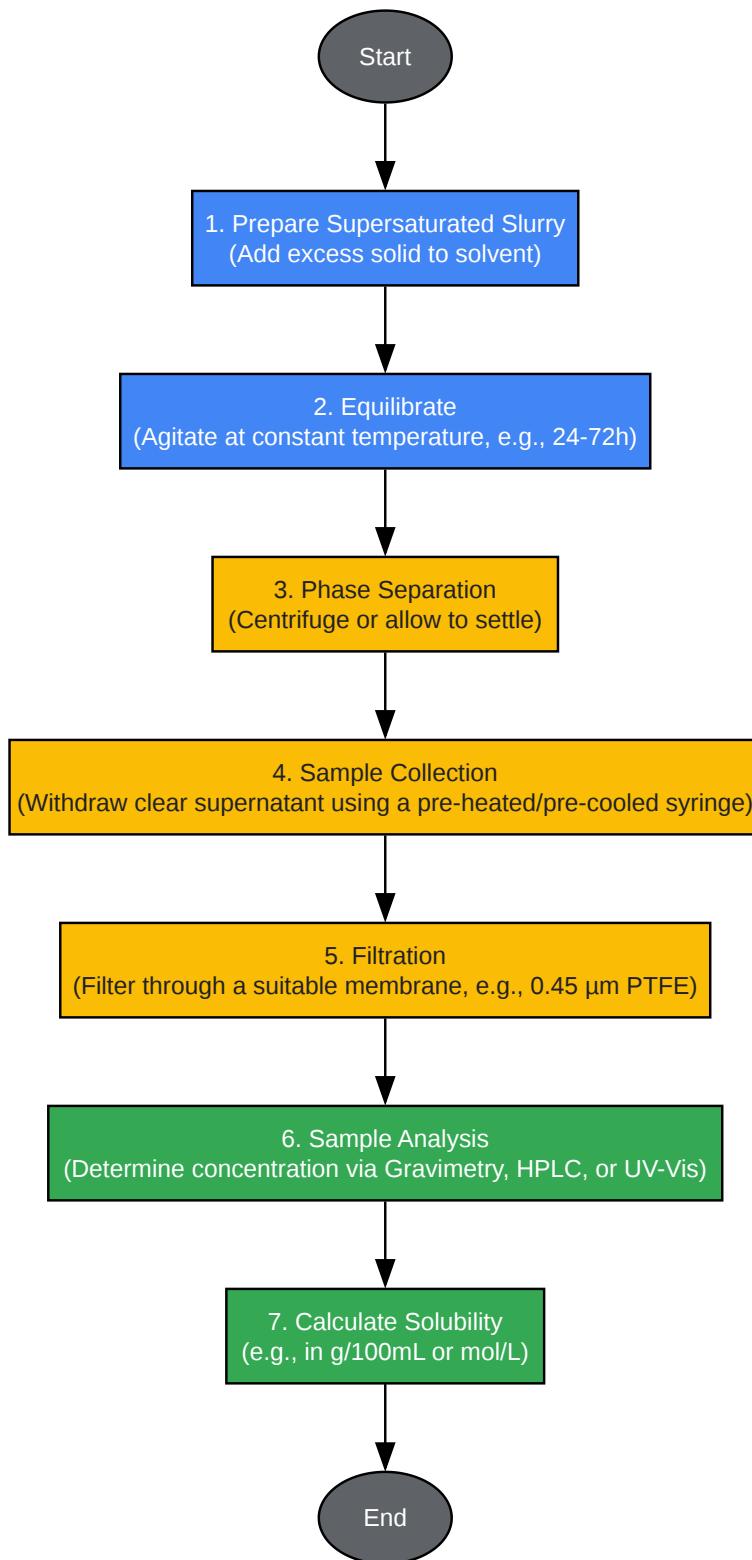
- High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like short-chain alcohols (methanol, ethanol), where a balance of polar and non-polar interactions can be accommodated.
- Moderate Solubility: Likely in solvents of intermediate polarity such as dichloromethane.
- Low Solubility: Expected in highly non-polar solvents like hexane and toluene, where the polar carboxylic acid and isoxazole moieties would be poorly solvated.

The diagram below illustrates the key molecular features of the solute and solvent properties that influence the dissolution process.

Logical Relationship of Factors Influencing Solubility



Experimental Workflow for Solubility Determination

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References

- 1. 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 17153-21-8 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
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